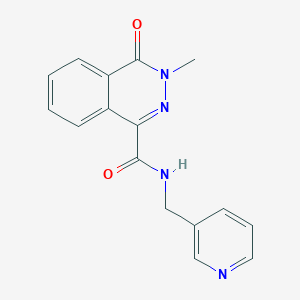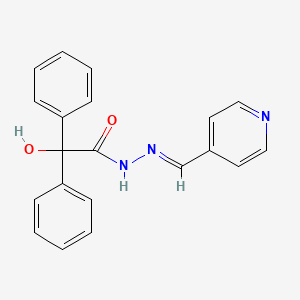![molecular formula C21H20N4O2 B5693248 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide](/img/structure/B5693248.png)
3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide, also known as isoniazid hydrazone, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a hydrazone derivative of isoniazid, a well-known anti-tubercular drug. The aim of
Mécanisme D'action
The exact mechanism of action of 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone is not fully understood. However, studies have suggested that it may inhibit the growth of Mycobacterium tuberculosis by targeting the cell wall synthesis. Furthermore, 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone has been shown to inhibit the production of reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Studies have demonstrated that 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone has a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Furthermore, 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone has been shown to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone is its potential therapeutic applications. Furthermore, it is relatively easy to synthesize and purify, making it a good candidate for lab experiments. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone. One potential direction is to further investigate its anti-tubercular activity and optimize its therapeutic potential for the treatment of tuberculosis. Furthermore, studies can be conducted to investigate its potential for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, studies can be conducted to investigate its potential for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies can be conducted to better understand its mechanism of action and optimize its therapeutic potential.
Conclusion:
In conclusion, 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone is a promising compound with potential therapeutic applications. It has been shown to exhibit anti-tubercular, anti-inflammatory, and antioxidant properties. While there is still much to be learned about its mechanism of action, the future directions for its study are promising.
Méthodes De Synthèse
Isoniazid hydrazone can be synthesized through the reaction of 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide and 1-naphthaldehyde in the presence of hydrazine hydrate. The reaction takes place at room temperature and under acidic conditions. The product is then purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
Isoniazid hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tubercular activity, making it a potential candidate for the treatment of tuberculosis. Furthermore, studies have demonstrated that 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
(3E)-3-[(2-naphthalen-1-ylacetyl)hydrazinylidene]-N-pyridin-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-15(13-20(26)23-19-11-4-5-12-22-19)24-25-21(27)14-17-9-6-8-16-7-2-3-10-18(16)17/h2-12H,13-14H2,1H3,(H,25,27)(H,22,23,26)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPKXRVOOLUBLZ-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)CC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/CC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5693173.png)

![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5693189.png)

![N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5693205.png)
![3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B5693211.png)
![N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B5693217.png)
![ethyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5693221.png)
![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)

![4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)


